6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline
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Overview
Description
The compound “6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline” is a complex organic molecule that likely contains a quinazoline core structure . Quinazoline is a bicyclic compound and is a class of organic compounds known as diazaphenanthrenes . These are polycyclic aromatic compounds containing a phenanthrene moiety where two carbon atoms have been replaced by nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving the formation of the quinazoline core, followed by functionalization with various groups . For example, Syed et al. synthesized a similar compound, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, quinazolines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atom might increase its reactivity, while the phenyl and pyrazolyl groups could influence its polarity and solubility .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research by Bawa et al. (2009) demonstrates the synthesis and evaluation of 2-chloroquinoline derivatives, including pyrazoline derivatives, for their antimicrobial activity against a variety of bacterial and fungal strains. This study lays the groundwork for exploring the potential of chloroquinoline compounds in treating infectious diseases Bawa, S., Kumar, S., Drabu, S., Panda, B., & Kumar, R. (2009). Synthesis and antimicrobial activity of 2-chloroquinoline incorporated pyrazoline derivatives. Journal of Pharmacy and Bioallied Sciences, 1, 32.
Antitumor Activity
Montoya et al. (2014) focused on the synthesis of NH-pyrazoline derivatives and their evaluation for antitumor activity. This research is indicative of the potential application of chloroquinoline and pyrazoline derivatives in cancer therapy, demonstrating significant efficacy against various cancer cell lines Montoya, A., Quiroga, J., Abonía, R., Nogueras, M., Cobo, J., & Insuasty, B. (2014). Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. Molecules, 19, 18656 - 18675.
Mechanism of Action
Quinazolines
are a class of organic compounds that consist of two fused six-membered rings, a benzene ring and a pyrimidine ring. They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Pyrazoles
, on the other hand, are a class of organic compounds with a five-membered ring that contains two nitrogen atoms. Pyrazoles are known for their various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
6-chloro-2-(3,5-dimethylpyrazol-1-yl)-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c1-12-10-13(2)24(23-12)19-21-17-9-8-15(20)11-16(17)18(22-19)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWKIHGQHSYUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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